3-(2-Fluoroethyl)pyrrolidine
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Overview
Description
3-(2-Fluoroethyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2-fluoroethyl group.
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been shown to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Cellular Effects
Pyrrolidine derivatives have been shown to exhibit various effects on cellular processes . For instance, some pyrrolidine alkaloids have been shown to cause renal injuries and neurotoxicity in experimental animals
Molecular Mechanism
Pyrrolidine derivatives have been shown to exert their effects at the molecular level through various mechanisms . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of action of 3-(2-Fluoroethyl)pyrrolidine is yet to be determined.
Dosage Effects in Animal Models
Some pyrrolidine derivatives have been shown to exhibit potent antitumor activity in different cancer cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoroethyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-fluoroethyl halides under basic conditions. One common method includes the use of sodium hydride as a base and tetrahydrofuran as a solvent. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the carbon of the 2-fluoroethyl halide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluoroethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Azidoethylpyrrolidine or thioethylpyrrolidine.
Scientific Research Applications
3-(2-Fluoroethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 3-(2-Chloroethyl)pyrrolidine
- 3-(2-Bromoethyl)pyrrolidine
- 3-(2-Iodoethyl)pyrrolidine
Comparison: 3-(2-Fluoroethyl)pyrrolidine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo counterparts. The fluoro group is highly electronegative, influencing the compound’s reactivity and interaction with biological targets. This makes this compound particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and selectivity .
Properties
IUPAC Name |
3-(2-fluoroethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-3-1-6-2-4-8-5-6/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIDGDMXALVLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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